molecular formula C9H7FN2O B190283 4-(4-Fluoro-phenyl)-oxazol-2-ylamine CAS No. 157429-08-8

4-(4-Fluoro-phenyl)-oxazol-2-ylamine

Cat. No.: B190283
CAS No.: 157429-08-8
M. Wt: 178.16 g/mol
InChI Key: ANTIKVAJAUKENU-UHFFFAOYSA-N
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Description

4-(4-Fluoro-phenyl)-oxazol-2-ylamine is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group at the 4-position of the oxazole ring enhances its chemical properties and potential biological activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)oxazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the notable interactions is with FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells . The compound acts as an inhibitor of FLT3, particularly in its mutated form, which is commonly found in acute myeloid leukemia (AML) cells . By inhibiting FLT3, 4-(4-Fluorophenyl)oxazol-2-amine can reduce the proliferation of cancer cells and induce apoptosis.

Cellular Effects

The effects of 4-(4-Fluorophenyl)oxazol-2-amine on various cell types and cellular processes are profound. In AML cells, the compound inhibits the activity of FLT3, leading to decreased cell proliferation and increased apoptosis . Additionally, 4-(4-Fluorophenyl)oxazol-2-amine has been shown to suppress the expression of DNA damage repair genes, further enhancing its anti-leukemic activity . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer therapy.

Molecular Mechanism

At the molecular level, 4-(4-Fluorophenyl)oxazol-2-amine exerts its effects through several mechanisms. It binds to the FLT3 receptor, inhibiting its kinase activity and preventing downstream signaling that promotes cell proliferation and survival . This inhibition leads to the activation of apoptotic pathways, resulting in cell death. Additionally, the compound’s ability to suppress DNA damage repair genes suggests that it may enhance the efficacy of other chemotherapeutic agents when used in combination therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Fluorophenyl)oxazol-2-amine have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and interaction with other biomolecules . Long-term studies have shown that 4-(4-Fluorophenyl)oxazol-2-amine can maintain its anti-leukemic activity over extended periods, making it a promising candidate for sustained cancer therapy .

Dosage Effects in Animal Models

The effects of 4-(4-Fluorophenyl)oxazol-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FLT3 activity and reduces cancer cell proliferation without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-(4-Fluorophenyl)oxazol-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability . The compound is metabolized primarily in the liver, where it undergoes various biochemical transformations that can affect its efficacy and toxicity . Understanding these metabolic pathways is crucial for developing effective dosing regimens and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, 4-(4-Fluorophenyl)oxazol-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and efficacy . Studies have shown that 4-(4-Fluorophenyl)oxazol-2-amine can effectively reach target cells and tissues, making it a viable candidate for therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(4-Fluorophenyl)oxazol-2-amine plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows 4-(4-Fluorophenyl)oxazol-2-amine to interact with its target biomolecules effectively, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-phenyl)-oxazol-2-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the oxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-phenyl)-oxazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

4-(4-Fluoro-phenyl)-oxazol-2-ylamine can be compared with other oxazole derivatives, such as:

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIKVAJAUKENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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